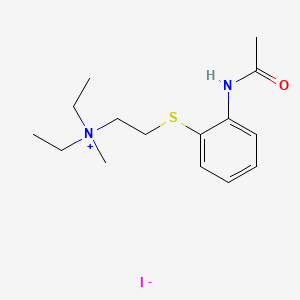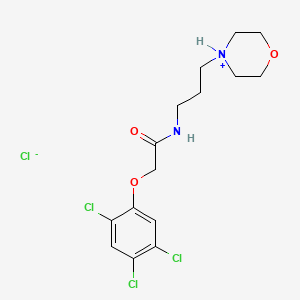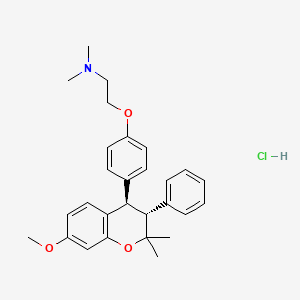![molecular formula C12H13N3O4 B13788334 Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)
Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol,2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl- is an organic compound that features a phenol group substituted with a 1,3-dimethyl-4-nitro-1H-pyrazol-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl- typically involves the reaction of 2-hydroxy-5-methylphenol with 1,3-dimethyl-4-nitro-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenol,2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Scientific Research Applications
Phenol,2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Phenol,2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Phenol,2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl- can be compared with other similar compounds, such as:
Phenol derivatives: Compounds with different substituents on the phenol ring, which can alter their chemical and biological properties.
Pyrazole derivatives:
List of Similar Compounds
- 2-Hydroxy-5-methylphenol
- 1,3-Dimethyl-4-nitro-1H-pyrazole
- 2-(1H-Pyrazol-3-yl)phenol
Properties
Molecular Formula |
C12H13N3O4 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-(2,5-dimethyl-4-nitropyrazol-3-yl)oxy-5-methylphenol |
InChI |
InChI=1S/C12H13N3O4/c1-7-4-5-10(9(16)6-7)19-12-11(15(17)18)8(2)13-14(12)3/h4-6,16H,1-3H3 |
InChI Key |
MZYKMFWALGFMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C(=NN2C)C)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl N-[(Z)-1-pyridin-2-ylethylideneamino]carbamodithioate](/img/structure/B13788260.png)

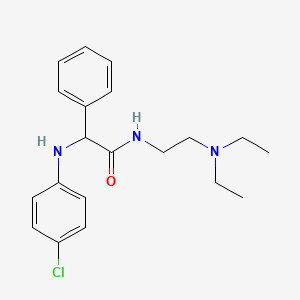

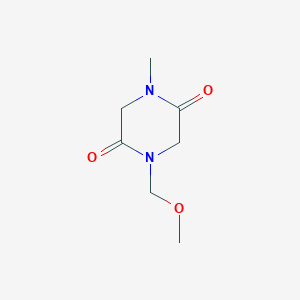
![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)
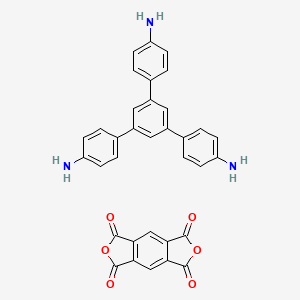
![[(5alpha)-18,20(R)-epoxypregnan-3beta-yl]dimethylammonium acetate](/img/structure/B13788289.png)

